BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Long-term safety profile of Lusutrombopag in
clinical research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lusutrombopag

Cat. No.: B608699

Technical Support Center: Lusutrombopag
Safety Profile

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the long-term safety profile of Lusutrombopag as
observed in clinical research.

Troubleshooting and FAQs

Q1: What are the most common adverse events (AEs) observed with Lusutrombopag
treatment in clinical trials?

Al: The most frequently reported adverse reaction in patients receiving Lusutrombopag is
headache.[1] In pivotal Phase 3 trials (L-PLUS 1 and L-PLUS 2), headache was the most
common adverse reaction occurring in = 3% of patients.[1]

Q2: Is there a risk of thrombotic or thromboembolic events with Lusutrombopag?

A2: Yes, thrombotic or thromboembolic complications are a potential risk associated with
thrombopoietin (TPO) receptor agonists like Lusutrombopag.[2][3] In the L-PLUS 1 and L-
PLUS 2 trials, portal vein thrombosis was reported in a small percentage of patients in both the
Lusutrombopag and placebo groups.[2] Post-marketing surveillance in Japan also identified
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portal vein thrombosis as a serious adverse drug reaction. Therefore, it is crucial to consider
the potential for increased thrombotic risk in patients with known risk factors.

Q3: How should patients be monitored for safety during Lusutrombopag administration in a
research setting?

A3: Regular monitoring of platelet counts is essential to assess the therapeutic response and to
avoid an excessive increase in platelets. In the L-PLUS 2 trial, platelet counts were determined
on Days 5, 6, and 7 of treatment to decide if the administration should be stopped based on
predefined criteria. Additionally, given the risk of thrombotic events, monitoring for signs and
symptoms of thrombosis is recommended. In the clinical trials, imaging studies were used to
assess for events like asymptomatic portal vein thrombosis.

Q4: Can Lusutrombopag be administered to normalize platelet counts?

A4: No, Lusutrombopag should not be used with the intention of normalizing platelet counts.
The primary indication in the pivotal trials was to increase platelet counts in patients with
chronic liver disease and thrombocytopenia who are scheduled to undergo a procedure,
thereby reducing the need for platelet transfusions.

Q5: What is the safety profile of Lusutrombopag in special populations, such as patients with
severe hepatic impairment?

A5: Patients with severe hepatic impairment (Child-Pugh Class C) have shown a 20-30%
decrease in mean peak plasma concentration and AUC compared to those with mild to
moderate impairment. However, the ranges of these pharmacokinetic parameters overlap
among the different Child-Pugh classes. The incidence of adverse drug reactions was not
found to be higher in patients with Child-Pugh class C in a post-marketing surveillance study.

Quantitative Safety Data

The following tables summarize the key safety findings from the pivotal L-PLUS 1 and L-PLUS
2 clinical trials and a Japanese post-marketing surveillance study.

Table 1: Overview of Adverse Events in Pooled Phase 3 Trials (L-PLUS 1 & L-PLUS 2)
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Adverse Event Category Lusutrombopag (N=171) Placebo (N=170)
Serious Adverse Events 5% (9 patients) 7% (12 patients)
Most Common Serious AE Portal Vein Thrombosis -

Adverse Reactions Leading to
) . ] 0% 0%
Discontinuation

Data sourced from the MULPLETA® Prescribing Information.

Table 2: Incidence of Key Adverse Events in the L-PLUS 2 Trial

Adverse Event Lusutrombopag (n=108) Placebo (n=107)
Treatment-Related Adverse
5.6% 12.1%
Events
Bleeding-Related Adverse
2.8% 5.6%
Events
Thrombosis-Related Adverse
1.9% 1.9%

Events

Data sourced from a press release on the L-PLUS 2 study results.

Table 3: Safety Findings from Japanese Post-Marketing Surveillance

Safety Endpoint Incidence (N=331)
Serious Adverse Events 8.76%

Adverse Drug Reactions (ADRS) 3.32%

Serious Portal Vein Thrombosis 1.81% (6 cases)
Serious ADRs of Portal Vein Thrombosis 1.21% (4 cases)

Interim results from a post-marketing surveillance study in Japan.
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Experimental Protocols

Methodology for Safety Assessment in L-PLUS Clinical
Trials

The long-term safety of Lusutrombopag was primarily evaluated in two randomized, double-
blind, placebo-controlled Phase 3 studies: L-PLUS 1 and L-PLUS 2.

o Patient Population: Adult patients with chronic liver disease and severe thrombocytopenia
(platelet count < 50 x 10°/L) scheduled to undergo an invasive medical or dental procedure.

o Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either 3 mg of
Lusutrombopag or a placebo orally once daily for up to 7 days.

o Safety Monitoring:

[e]

Adverse events (AEs) were recorded throughout the study period.

[e]

Serious adverse events (SAEs) were closely monitored and reported.

o

Platelet counts were regularly measured to assess response and prevent excessive
thrombocytosis.

o

In the L-PLUS 2 study, prospective imaging was conducted before randomization and after
the study to accurately capture the incidence of portal vein thrombosis.

e Primary Safety Endpoints: The primary safety evaluation was based on the incidence and
severity of treatment-emergent adverse events.

Visualizations
Signaling Pathway of Lusutrombopag
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Caption: Lusutrombopag acts as a TPO receptor agonist, initiating downstream signaling to
increase platelet production.

Experimental Workflow for L-PLUS Clinical Trials
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Caption: Overview of the study design for the L-PLUS pivotal clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Long-term safety profile of Lusutrombopag in clinical
research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608699#long-term-safety-profile-of-lusutrombopag-
in-clinical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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